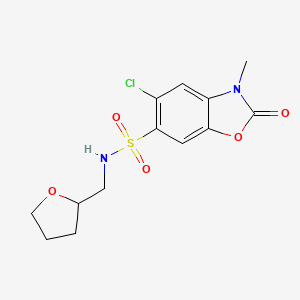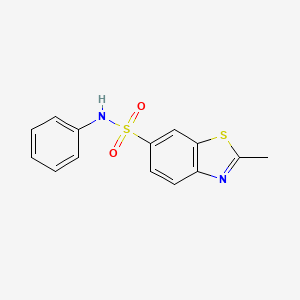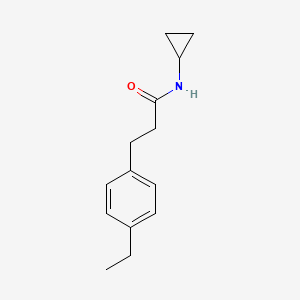![molecular formula C16H21ClN2O2 B4439119 1-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperazine](/img/structure/B4439119.png)
1-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperazine
説明
1-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperazine, also known as ML352, is a small molecule compound that has been developed as a potential therapeutic agent for various diseases. It belongs to the class of piperazine derivatives, which have been extensively studied due to their diverse biological activities.
作用機序
The mechanism of action of 1-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperazine involves its interaction with specific molecular targets in cells. 1-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperazine has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as histone deacetylases and lysine-specific demethylase 1. In Alzheimer's disease research, 1-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperazine has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid beta. In Parkinson's disease research, 1-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperazine has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperazine has been shown to have various biochemical and physiological effects in cells and animal models. In cancer research, 1-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperazine has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, 1-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperazine has been shown to reduce the levels of amyloid beta and improve cognitive function in animal models. In Parkinson's disease research, 1-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperazine has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.
実験室実験の利点と制限
1-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperazine has several advantages for lab experiments, including its high potency and selectivity for specific molecular targets. However, 1-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperazine also has some limitations, such as its low solubility in aqueous solutions and potential toxicity at high doses.
将来の方向性
There are several future directions for the research and development of 1-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperazine. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperazine in animal models and human subjects. Additionally, further research is needed to explore the potential therapeutic effects of 1-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperazine on other diseases and to identify potential drug targets for 1-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperazine.
科学的研究の応用
1-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperazine has been studied for its potential therapeutic effects on various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, 1-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperazine has been shown to reduce the accumulation of amyloid beta, a hallmark of the disease. In Parkinson's disease research, 1-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperazine has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.
特性
IUPAC Name |
1-[4-(4-chloro-2-methoxyphenoxy)but-2-ynyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-18-8-10-19(11-9-18)7-3-4-12-21-15-6-5-14(17)13-16(15)20-2/h5-6,13H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRKBAUWJYBNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#CCOC2=C(C=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439040.png)

![1-(3-methoxypropyl)-9-methyl-2-[(3-methyl-1-piperidinyl)carbonyl]pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4439056.png)
![1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]-4-ethylpiperazine hydrochloride](/img/structure/B4439068.png)
![N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439076.png)
![3-[3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B4439090.png)
![3-amino-N-(3-chloro-4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439093.png)
![3,4-dimethoxy-N-{3-[2-(4-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B4439098.png)
![ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4439104.png)

![N-(4-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439110.png)

![N-(5-chloro-2-pyridinyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4439126.png)
![3-amino-N-(5-chloro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439133.png)